n2,n2,n7-Trimethylguanosine

Catalog No.
S13342249
CAS No.
M.F
C13H21N5O5
M. Wt
327.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n2,n2,n7-Trimethylguanosine

Product Name

n2,n2,n7-Trimethylguanosine

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-7-methyl-1,8-dihydropurin-6-one

Molecular Formula

C13H21N5O5

Molecular Weight

327.34 g/mol

InChI

InChI=1S/C13H21N5O5/c1-16(2)13-14-10-7(11(22)15-13)17(3)5-18(10)12-9(21)8(20)6(4-19)23-12/h6,8-9,12,19-21H,4-5H2,1-3H3,(H,14,15,22)/t6-,8-,9-,12-/m1/s1

InChI Key

JUBUPYACMNURIO-WOUKDFQISA-N

Canonical SMILES

CN1CN(C2=C1C(=O)NC(=N2)N(C)C)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CN1CN(C2=C1C(=O)NC(=N2)N(C)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

N2,N2,N7-Trimethylguanosine is a modified nucleoside derived from guanosine, characterized by the addition of three methyl groups at the nitrogen positions N2 and N7. This compound is significant in the field of molecular biology, particularly in the context of RNA modifications. The full chemical formula is C13H19N5O5, and it is found naturally in various eukaryotic organisms, contributing to the stability and functionality of RNA molecules, especially small nuclear RNAs.

, primarily involving its activation and subsequent transformations. For example, it can be activated by iodine in the presence of phosphoric acid to yield N2,N2,N7-trimethylguanosine-5'-diphosphate and 5'-triphosphate derivatives. These reactions are crucial for synthesizing capped RNA structures, which play vital roles in RNA processing and stability .

Biologically, N2,N2,N7-trimethylguanosine is involved in various cellular processes. It serves as a cap structure for RNA molecules, enhancing their stability against degradation by exonucleases. This modification is essential for the proper processing and splicing of pre-mRNA into mature mRNA. Additionally, it plays a role in the initiation of translation by facilitating the binding of ribosomes to mRNA .

The synthesis of N2,N2,N7-trimethylguanosine can be achieved through several methods:

  • Reductive Methylation: This involves the methylation of guanosine derivatives using methyl iodide under reductive conditions.
  • Phosphorothioate Intermediates: S-phenyl N2,N2,N7-trimethylguanosine 5'-phosphorothioate can be used as a key intermediate for synthesizing various cap derivatives through activation with iodine and phosphoric acid .
  • Enzymatic Synthesis: Certain enzymes such as Tgs1 from Saccharomyces cerevisiae catalyze the methylation processes necessary for producing this compound .

N2,N2,N7-Trimethylguanosine has several applications:

  • Molecular Biology Research: Used extensively in studies involving RNA modifications and their effects on gene expression.
  • Therapeutics: Potential applications in developing RNA-based therapies due to its role in stabilizing RNA molecules.
  • Biotechnology: Utilized in creating modified mRNA for vaccines and therapeutic proteins, enhancing their efficacy and stability .

Studies investigating the interactions of N2,N2,N7-trimethylguanosine with other biomolecules have revealed its importance in RNA-protein interactions. The presence of this modified cap structure influences how proteins recognize and bind to RNA, thereby affecting processes such as translation initiation and RNA splicing. Interaction studies often utilize techniques like surface plasmon resonance and electrophoretic mobility shift assays to elucidate these dynamics .

N2,N2,N7-Trimethylguanosine is part of a broader class of modified nucleosides. Here are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N2,N2-DimethylguanosineTwo methyl groups at N2Less stable than trimethylated forms
7-MethylguanosineOne methyl group at N7Does not possess modifications at both N2 sites
5-MethyluridineMethyl group at C5 of uridineDifferent base structure (uridine vs guanosine)
1-MethyladenosineMethyl group at N1 of adenosineDifferent nucleobase (adenosine)

N2,N2,N7-Trimethylguanosine stands out due to its unique combination of three methyl groups which significantly enhances its biological activity and stability compared to other similar compounds.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

327.15426879 g/mol

Monoisotopic Mass

327.15426879 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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